Cas no 2248210-22-0 ((2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol)

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantioselectivity, making it valuable for asymmetric synthesis and drug development. The fluorine substituent enhances metabolic stability and bioavailability, while the hydroxymethyl group provides a versatile handle for further functionalization. This compound is particularly useful in the preparation of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined chiral center and structural modularity make it a preferred intermediate for researchers seeking to optimize pharmacokinetic properties in lead compound development.
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol structure
2248210-22-0 structure
Product name:(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol
CAS No:2248210-22-0
MF:C8H10FNO
MW:155.169505596161
CID:6083064
PubChem ID:137938175

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol
    • EN300-6507825
    • 2248210-22-0
    • Inchi: 1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1
    • InChI Key: MSHYIMNYMOHYAU-ZCFIWIBFSA-N
    • SMILES: FC1C=C(C=CN=1)[C@H](C)CO

Computed Properties

  • Exact Mass: 155.074642105g/mol
  • Monoisotopic Mass: 155.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.1Ų

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6507825-0.5g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
0.5g
$2555.0 2025-03-14
Enamine
EN300-6507825-0.1g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
0.1g
$2343.0 2025-03-14
Enamine
EN300-6507825-1.0g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
1.0g
$2662.0 2025-03-14
Enamine
EN300-6507825-5.0g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
5.0g
$7721.0 2025-03-14
Enamine
EN300-6507825-0.25g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
0.25g
$2450.0 2025-03-14
Enamine
EN300-6507825-0.05g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
0.05g
$2236.0 2025-03-14
Enamine
EN300-6507825-10.0g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
10.0g
$11448.0 2025-03-14
Enamine
EN300-6507825-2.5g
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
2248210-22-0 95.0%
2.5g
$5217.0 2025-03-14

Additional information on (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Introduction to (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol (CAS No. 2248210-22-0)

The compound (2S)-2-(2-fluoropyridin-4-yl)propan-1-ol, identified by the CAS registry number CAS No. 2248210-22-0, is a chiral organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique chemical structure and promising biological activities, as evidenced by recent research studies.

The molecular structure of (S)-configured propanol derivative consists of a pyridine ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position. The presence of the fluorine atom introduces electronic effects that enhance the molecule's reactivity and selectivity in various biochemical interactions. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining the compound's pharmacokinetic properties and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through asymmetric catalysis and enantioselective reactions. Researchers have employed methods such as organocatalytic asymmetric aldol reactions and transition-metal-catalyzed cross-couplings to achieve high enantiomeric excess, which is critical for its application in drug development.

In terms of biological activity, (S)-configured propanol derivative has demonstrated potential as a lead compound in medicinal chemistry. Studies have shown that it exhibits selective inhibition against certain enzymes, making it a promising candidate for the development of novel therapeutic agents. For instance, its ability to modulate kinase activity has been explored in preclinical models, highlighting its potential in oncology and inflammatory diseases.

Beyond pharmaceutical applications, this compound has also found utility in agrochemicals, where its ability to interact with specific pest receptors makes it a candidate for developing eco-friendly pesticides. Recent research has focused on optimizing its bioavailability and stability under environmental conditions to enhance its efficacy in agricultural settings.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods have also facilitated the study of its stereochemical properties, which are essential for understanding its interactions with biological systems.

In conclusion, (S)-configured propanol derivative represents a valuable addition to the arsenal of compounds used in drug discovery and agrochemical development. Its unique structure, combined with advancements in synthetic methodologies and biological evaluation techniques, positions it as a key player in future research endeavors.

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